molecular formula C16H9BrO2 B8524422 2-Bromoanthracene-9,10-dicarbaldehyde

2-Bromoanthracene-9,10-dicarbaldehyde

Cat. No.: B8524422
M. Wt: 313.14 g/mol
InChI Key: MHWDYCVIUKHUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromoanthracene-9,10-dicarbaldehyde (CAS 1428862-02-5) is a brominated derivative of anthracene dicarbaldehyde with the molecular formula C16H9BrO2 and a molecular weight of 313.15 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecular architectures for advanced research applications. The presence of the bromine atom and the two aldehyde groups on the anthracene core allows for multiple reaction pathways, including further cross-coupling reactions and condensation with amines or hydrazines . Researchers value anthracene-dicarbaldehyde derivatives for their planar, conjugated structures, which are of significant interest in materials science . These compounds are investigated for developing organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and Metal-Organic Frameworks (MOFs), where their extended π-systems can contribute to unique electronic and optical properties . Theoretical studies on similar compounds, like Anthracene-9,10-dicarboxaldehyde, have been performed to understand their electronic structure, stability, and aromaticity, which is crucial for predicting the behavior of new derivatives . This product is intended for research purposes only and is not for human or veterinary use. It is recommended to store the compound in a cool, dark place, and some suppliers recommend cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9BrO2

Molecular Weight

313.14 g/mol

IUPAC Name

2-bromoanthracene-9,10-dicarbaldehyde

InChI

InChI=1S/C16H9BrO2/c17-10-5-6-13-14(7-10)16(9-19)12-4-2-1-3-11(12)15(13)8-18/h1-9H

InChI Key

MHWDYCVIUKHUHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2C=O)Br)C=O

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of 2 Bromoanthracene 9,10 Dicarbaldehyde

Reactivity of the Aldehyde Functionalities

The two formyl groups at the 9 and 10-positions of the anthracene (B1667546) scaffold are highly susceptible to nucleophilic attack, serving as primary sites for molecular elaboration. researchgate.net Their proximity and positioning on the rigid aromatic framework influence their reactivity and allow for the formation of diverse structural motifs.

Condensation Reactions for Imine and Hydrazone Formation

The carbonyl groups of 2-Bromoanthracene-9,10-dicarbaldehyde readily undergo condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in dynamic covalent chemistry and for the synthesis of functional materials. researchgate.net For instance, the parent compound, anthracene-9,10-dicarbaldehyde (B1207805), is a common monomer used in the construction of porous imine-linked networks and covalent organic frameworks (COFs). rsc.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond.

Similarly, reaction with hydrazines or substituted hydrazines furnishes the corresponding bis-hydrazone derivatives. Research on the parent dicarbaldehyde has shown its utility in synthesizing bisguanylhydrazones, which have been investigated for their potential as antitumor agents. nih.govyoutube.com The presence of the bromine atom at the 2-position is not expected to significantly hinder these condensation reactions, offering a route to functionalized imine or hydrazone-based structures that retain a reactive site for further modification via cross-coupling.

Table 1: Representative Condensation Reactions This table presents expected products from the condensation reactions of this compound based on known reactivity of similar compounds.

Reactant Product Type Potential Application
Aniline Bis-imine Precursor for macrocycles
Ethylenediamine Bis-imine polymer Material Science
Hydrazine Bis-hydrazone Ligand Synthesis
2,4-Dinitrophenylhydrazine Bis-hydrazone Analytical Derivative

Knoevenagel Condensation and Aldol Pathways

The aldehyde functionalities are suitable electrophiles for Knoevenagel and Aldol-type reactions. In the Knoevenagel condensation, the dicarbaldehyde can react with active methylene (B1212753) compounds (e.g., malononitrile, diethyl malonate) in the presence of a weak base to yield vinyl-substituted anthracene derivatives. This reaction extends the π-conjugated system of the anthracene core.

While intermolecular Aldol reactions could be complex due to self-condensation possibilities, intramolecular pathways are highly relevant for dialdehydes. youtube.comorganic-chemistry.org Although the 9,10-dicarbaldehyde structure does not lend itself to a direct intramolecular Aldol reaction, it can participate in double-aldol condensations with ketones flanked by two alpha-carbons, such as 1,3-diphenylacetone. This type of reaction has been demonstrated with analogous acene-2,3-dicarbaldehydes to create novel acenotropone structures, suggesting a similar pathway is accessible for the 9,10-isomer to form complex polycyclic aromatic systems. rsc.org

Alternative Transformations of Carbonyl Groups

Beyond condensation reactions, the aldehyde groups can be transformed through various other synthetic routes.

Oxidation: The formyl groups can be oxidized to carboxylic acids using standard oxidizing agents, yielding 2-bromoanthracene-9,10-dicarboxylic acid. This derivative serves as a precursor for polyesters, polyamides, or metal-organic frameworks (MOFs).

Reduction: The aldehydes can be reduced to primary alcohols (2-bromo-9,10-bis(hydroxymethyl)anthracene) using reducing agents like sodium borohydride (B1222165). Further reduction to methyl groups can also be achieved under stronger conditions. researchgate.net

Nucleophilic Addition: Organometallic reagents such as Grignard reagents or organolithium compounds can add to the carbonyl carbons, replacing the aldehyde functionality and forming new carbon-carbon bonds. researchgate.net This allows for the introduction of alkyl, alkenyl, or aryl groups at the 9 and 10-positions.

Reactivity of the Bromine Substituent

The bromine atom at the 2-position of the anthracene ring serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura, Sonogashira, and Other Cross-Coupling Reactions

The C(sp²)-Br bond is amenable to a variety of powerful C-C bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction pairs the bromoanthracene derivative with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net It is a highly efficient method for creating biaryl linkages. The Suzuki-Miyaura coupling of 9,10-dibromoanthracene (B139309) with various aryl boronic acids has been shown to proceed in good yield, indicating that the bromine on the this compound should be similarly reactive. organic-chemistry.org This allows for the synthesis of complex, functionalized diarylanthracenes.

Sonogashira Coupling: This coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. tubitak.gov.tr It is a standard method for synthesizing arylalkynes. Studies on 9-bromo-10-iodo-anthracene have demonstrated selective Sonogashira couplings, highlighting the utility of halogenated anthracenes in building extended π-systems. researchgate.netorganic-chemistry.org The reaction provides a direct route to incorporating alkynyl moieties, which are valuable for creating advanced electronic materials.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst. This reaction would enable the introduction of vinyl groups onto the anthracene backbone.

Table 2: Potential Cross-Coupling Reactions of the Bromine Substituent This table illustrates potential cross-coupling reactions and products, assuming reactivity similar to other bromoanthracenes.

Reaction Type Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 2-Phenylanthracene-9,10-dicarbaldehyde
Sonogashira Phenylacetylene Pd(PPh₃)₄, CuI, Et₃N 2-(Phenylethynyl)anthracene-9,10-dicarbaldehyde
Heck Styrene Pd(OAc)₂, P(o-tol)₃, Et₃N 2-Styrylanthracene-9,10-dicarbaldehyde
Buchwald-Hartwig Aniline Pd₂(dba)₃, BINAP, NaOt-Bu 2-(Phenylamino)anthracene-9,10-dicarbaldehyde

Nucleophilic Aromatic Substitution and Radical Reactions

While palladium-catalyzed reactions are the most common transformations for aryl bromides, other pathways can be considered.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the aldehyde groups at the 9 and 10-positions exert an electron-withdrawing effect on the entire ring system. However, their influence at the 2-position is not as direct as a nitro group in a classic SNAr substrate. Therefore, SNAr reactions at the C-Br bond would likely require harsh conditions or a very strong nucleophile and may not be as efficient as cross-coupling methods.

Radical Reactions: The C-Br bond can also participate in radical reactions. For instance, under certain conditions, it could be involved in radical-mediated cyclizations or additions. Furthermore, metalation of the C-Br bond using reagents like n-butyllithium, followed by quenching with an electrophile, offers another route to functionalization, although chemoselectivity with the aldehyde groups would be a significant challenge.

Photoreactivity and Photoinduced Transformations of Anthracene Dicarbaldehydes

The photoreactivity of anthracene and its derivatives is a well-documented phenomenon, characterized by a range of transformations upon exposure to light. The introduction of substituents, such as the bromo and dicarbaldehyde groups in this compound, can profoundly alter the excited-state properties and reaction pathways of the anthracene core.

Photodimerization Studies of Substituted Anthracene Derivatives

One of the hallmark photoreactions of anthracenes is their [4π+4π] photodimerization, a process that is highly dependent on the nature and position of substituents on the anthracene ring. For this compound, the presence of bulky and electron-withdrawing aldehyde groups at the 9 and 10-positions is expected to exert significant steric hindrance, which can impede the face-to-face arrangement of two molecules required for dimerization.

Furthermore, the electronic effects of the substituents play a crucial role. Electron-withdrawing groups, such as the aldehyde functionalities, can decrease the electron density of the anthracene π-system, which may affect the stability of the excimer intermediate that precedes dimer formation. The bromine atom at the 2-position, while also electron-withdrawing, can introduce a heavy-atom effect, potentially influencing the rates of intersystem crossing and subsequent photochemical reactions.

Substituent PositionSubstituent TypeExpected Effect on Photodimerization
9,10DicarbaldehydeSteric hindrance, potential decrease in excimer stability
2BromoHeavy-atom effect, potential influence on excited state lifetimes

Photoinduced Cycloaddition Reactions and their Regio/Stereoselectivity

Beyond dimerization, substituted anthracenes can participate in a variety of photoinduced cycloaddition reactions with other unsaturated molecules. The dicarbaldehyde groups in this compound can act as dienophiles or participate in other photochemical transformations. The regioselectivity and stereoselectivity of these reactions are dictated by a combination of steric and electronic factors governed by the substituents.

In potential [4+2] cycloadditions, the electron-deficient nature of the anthracene core, induced by the aldehyde groups, would favor reactions with electron-rich dienophiles. The bromine substituent at the 2-position could further influence the regioselectivity of such cycloadditions by creating an asymmetric electronic distribution across the anthracene scaffold. Theoretical and computational studies are often employed to predict the most likely regio- and stereochemical outcomes of these complex reactions.

Mechanistic Pathways of Photo-responsive Anthracene Systems

The photo-responsive behavior of this compound is governed by the intricate interplay of its excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From this state, it can undergo several processes: fluorescence, intersystem crossing to a triplet state (T1), or reaction with another molecule.

Electrochemical Behavior and Redox Properties of Brominated Anthracene Dicarbaldehydes

The electrochemical properties of this compound are significantly modulated by its substituent pattern. The two aldehyde groups at the 9 and 10-positions are strong electron-withdrawing groups, which are expected to make the anthracene core more electron-deficient. This increased electron deficiency should facilitate the reduction of the molecule and make its oxidation more difficult.

Cyclic voltammetry would be the primary technique to investigate the redox behavior of this compound. It is predicted that this compound will exhibit a less positive oxidation potential and a more accessible reduction potential compared to unsubstituted anthracene. The bromine atom at the 2-position will also contribute to the electron-withdrawing nature of the substituents, further influencing the redox potentials.

CompoundOxidation Potential (V vs. ref)Reduction Potential (V vs. ref)
Anthracene (comparative)HigherLower
This compoundLower (predicted)Higher (predicted)

The stability of the resulting radical ions (cation and anion radicals) would also be of interest. The delocalization of the unpaired electron over the entire π-system, including the aldehyde groups, would contribute to the stability of the radical anion. Conversely, the electron-withdrawing nature of the substituents would destabilize the radical cation.

Application of 2 Bromoanthracene 9,10 Dicarbaldehyde in the Fabrication of Advanced Organic Materials

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic monomers linked by strong covalent bonds. rsc.org The use of 2-Bromoanthracene-9,10-dicarbaldehyde as a monomer allows for the synthesis of robust frameworks with well-defined structures and functionalities.

Design Principles for Aldehyde-Based COF Monomers

The design of COFs relies on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting network. acs.org Aldehyde-containing monomers are fundamental in this process, particularly for the synthesis of imine-linked COFs, which are known for their high chemical stability. alfa-chemistry.comcd-bioparticles.net

Key design principles for aldehyde-based monomers like this compound include:

Symmetry and Directionality: The number and position of aldehyde groups on a monomer determine its connectivity. This compound is a ditopic, linear linker, as it possesses two aldehyde groups at the 9 and 10 positions. When reacted with multi-topic linkers, such as tritopic or tetratopic amines, it can form predictable, extended networks with specific topologies (e.g., hexagonal, kagome). labinsights.nl

Reversibility of Reaction: The formation of imine bonds from aldehydes and amines is a reversible condensation reaction. This reversibility is crucial during the synthesis process as it allows for "error-checking" and self-healing, which enables the disordered initial polymer to rearrange into a highly crystalline and thermodynamically stable framework. uni-muenchen.de

Monomer Rigidity: The rigid structure of the anthracene (B1667546) core is beneficial for creating permanent porosity. Unlike flexible linkers that can lead to framework collapse upon solvent removal, rigid units ensure the maintenance of open, accessible pores within the COF.

The reaction between an aldehyde-based linker and an amine-based linker to form an imine-linked COF is a well-established synthetic route. alfa-chemistry.com For example, the condensation of a dialdehyde (B1249045) with a triamine typically yields a 2D COF with a hexagonal pore structure.

Structural Topology and Pore Architecture Engineering through Anthracene Linkers

The anthracene core of this compound plays a pivotal role in defining the structural characteristics of the resulting COF. The dimensions and geometry of this linker directly translate to the macroscopic properties of the material, such as pore size, surface area, and network topology. acs.org

Pore Size and Shape: The length of the anthracene unit acts as a metric ruler, determining the distance between the nodes in the COF network. By strategically choosing the anthracene linker and its co-monomer, researchers can precisely engineer the pore dimensions, tuning them for specific applications like gas storage or molecular separation. acs.org

Network Topology: The linear geometry of the 9,10-disubstituted anthracene linker directs the formation of specific network topologies. For instance, its condensation with a C3-symmetric triamine typically results in a 2D framework with a hexagonal (hcb) topology.

Electronic Properties: The extended π-conjugated system of the anthracene moiety imparts semiconducting properties to the COF. acs.org This extended conjugation facilitates charge delocalization across the framework, which is a desirable trait for applications in optoelectronics and photocatalysis. rsc.org Incorporating anthracene units can extend the light absorption range of the COF into the visible spectrum. rsc.org

Table 1: Influence of Anthracene Linkers on COF Properties
COF SystemAnthracene-Based MonomerResulting TopologyKey Property/ApplicationReference
AND–TAPTanthracene-9,10-dicarbaldehyde (B1207805)2D FrameworkExtended visible light absorption, enhanced photocatalytic amine oxidative coupling rsc.org
Pd/AntCOFNot specified2D FrameworkVisible-light photocatalysis for Suzuki–Miyaura cross-coupling rsc.org
3D H₂P-An-COFAnthracene-based tetrabenzaldehyde3D lvt-bEnhanced light-harvesting and photocatalytic detoxification acs.org
Anthracene-resorcinol COFNot specifiedNot specifiedWhite light emission for solid-state lighting researchgate.net

Functionalization of COFs using Brominated Anthracene Units

The bromine atom on the this compound monomer is not merely a passive substituent; it is a versatile functional handle that can be used to tailor the properties of the COF both pre- and post-synthesis.

Pre-synthetic Functionalization: The bromo group itself modifies the electronic properties of the monomer, which in turn influences the characteristics of the final COF. It can enhance inter-layer interactions and affect the charge transport properties of the material.

Post-Synthetic Modification (PSM): The true power of the bromo-substituent lies in its ability to serve as a reactive site for PSM. uni-muenchen.de The carbon-bromine bond can participate in a variety of well-established organic reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the covalent grafting of new functional groups onto the COF backbone after the framework has been constructed. beilstein-journals.orgnih.gov This strategy enables the introduction of functionalities that might not be stable under the initial COF synthesis conditions. For example, catalytic sites, chiral selectors, or specific binding moieties can be precisely installed within the pores, creating highly specialized materials.

One study demonstrated the successful post-synthetic bromination of methyl groups on an anthracene linker within a COF, creating reactive benzylic bromine sites without degrading the crystalline framework. uni-muenchen.de This highlights the potential for using pre-brominated monomers like this compound to build frameworks that are already primed for further functionalization.

Photocatalytic and Adsorption Applications of Anthracene-Derived COFs

The combination of permanent porosity, high surface area, and the inherent electronic properties of the anthracene unit makes COFs derived from this compound highly promising for environmental and energy-related applications.

Photocatalysis: Anthracene is a well-known chromophore that can absorb UV-visible light. rsc.org When incorporated into a COF, this property is harnessed for photocatalysis. The ordered, π-stacked structure of anthracene-based COFs facilitates the separation and transport of photogenerated electron-hole pairs, which is critical for efficient catalytic activity. rsc.orgrsc.org These materials have been successfully employed as catalysts for various organic transformations, including selective oxidation of sulfides and oxidative coupling of amines under visible light irradiation. rsc.org The high porosity of COFs ensures that substrate molecules have ready access to the catalytically active sites within the framework. rsc.org

Adsorption: The large surface area and adjustable pore sizes of COFs make them excellent adsorbent materials. core.ac.uk The aromatic surfaces of the anthracene units provide ideal sites for the adsorption of organic pollutants, particularly other polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) and anthracene itself, through π-π stacking interactions. researchgate.netresearchgate.net Research has shown that materials incorporating anthracene can be effective for removing such contaminants from aqueous solutions. core.ac.ukresearchgate.net The uniform pore structure of COFs can also lead to size-selective adsorption, enabling their use in separation applications.

Table 2: Performance of Anthracene-Based Materials in Adsorption and Catalysis
MaterialApplicationTarget Molecule/ReactionKey FindingReference
Anthracene-derived COF (AND–TAPT)PhotocatalysisSelective Sulfide OxidationAchieved up to 99% conversion and selectivity under white light. rsc.org
Pd/AntCOFPhotocatalysisSuzuki–Miyaura CouplingCatalyst was recyclable with negligible loss of activity after four cycles. rsc.org
3D H₂P-An-COFPhotocatalysisDetoxification of CEESRobust performance with >95% conversion over ten consecutive cycles. acs.org
Activated CarbonAdsorptionAnthraceneMaximum adsorption capacity of 8.35 mg/g. core.ac.ukresearchgate.net

Supramolecular Assemblies and Self-Assembled Systems

Beyond the realm of covalently bonded frameworks, this compound is also a valuable component for constructing ordered materials through non-covalent interactions. Supramolecular assembly relies on spontaneous association of molecules to form larger, well-defined structures.

Directed Self-Assembly through Non-Covalent Interactions

π-π Stacking: The large, flat, electron-rich surface of the anthracene core is highly prone to π-π stacking interactions. This is a primary driving force that encourages the molecules to stack on top of one another, often forming columnar or lamellar structures.

Hydrogen Bonding: The two aldehyde groups are capable of acting as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, these groups can direct the assembly in a more specific and directional manner.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen atoms) on adjacent molecules. This provides an additional tool for controlling the orientation and packing of the molecules in the solid state.

By carefully controlling the environment (e.g., solvent, temperature), these varied non-covalent interactions can be manipulated to guide the assembly of this compound into predictable and functional supramolecular structures, such as liquid crystals, gels, or single crystals with interesting photophysical properties. mdpi.com

Construction of Molecular Cages and Macrocycles Incorporating Anthracene Cores

The rigid and planar structure of the anthracene unit makes this compound a valuable building block for the synthesis of complex, three-dimensional structures such as molecular cages and macrocycles. The aldehyde functional groups at the 9 and 10 positions are particularly useful as they provide reactive sites for condensation reactions, typically with amines, to form imine-based macrocycles or cage-like structures through dynamic covalent chemistry. The bromo-substituent at the 2-position offers a site for further functionalization or can be utilized in metal-catalyzed cross-coupling reactions, such as Yamamoto or Suzuki coupling, to link anthracene units into larger cyclic assemblies.

Researchers have successfully constructed various macrocyclic rings and cages by assembling anthracene units. researchgate.net These self-assembly processes, often driven by coordination chemistry with metal ions or through covalent bond formation, lead to well-defined, hollow architectures. For instance, M₂L₄ type capsules, where 'M' is a metal ion and 'L' is a bent anthracene-based ligand, create a polyaromatic cavity capable of encapsulating guest molecules. mdpi.com The pre-defined geometry of the anthracene core directs the assembly into discrete, shape-persistent structures. The dicarbaldehyde functionality on the title compound is perfectly suited for creating the "L" ligands needed for such constructions.

Structure Type Synthetic Strategy Key Features of Anthracene Core Example Precursors
Imine CagesCondensation of dialdehydes with triaminesProvides rigid panels and defined geometryAnthracene-9,10-dicarbaldehyde
Metallacages (e.g., M₂L₄)Coordination-driven self-assemblyActs as a bent or linear linkerBent bis(pyridine)anthracene ligands
Covalent MacrocyclesYamamoto or Suzuki coupling reactionsForms part of the cyclic backboneDibromoanthracene derivatives

Host-Guest Chemistry and Encapsulation Phenomena

Molecular cages and macrocycles derived from anthracene building blocks exhibit rich host-guest chemistry, creating nano-sized cavities that can encapsulate smaller molecules. The interior of these hosts is typically aromatic and electron-rich, making them ideal for binding electron-deficient guests or other aromatic molecules through non-covalent interactions like π-π stacking and C-H···π interactions. researchgate.net

A significant area of study involves the encapsulation of fullerenes, such as C₆₀ and C₇₀. Anthracene-based cages have demonstrated a high affinity for these carbon-rich spheres, forming stable 1:1 host-guest complexes. researchgate.net The formation and stability of these complexes can be readily studied using techniques like ¹H NMR and fluorescence spectroscopy. The encapsulation often leads to significant changes in the photophysical properties of both the host and the guest. For example, the fluorescence of the anthracene host may be quenched upon guest binding.

The encapsulation can also dramatically alter the reactivity of the guest molecule. By isolating a guest from the bulk solution and reactive species, the cage acts as a molecular flask, providing a unique microenvironment. This principle of "supramolecular protecting groups" has been demonstrated by showing that an encapsulated guest can be shielded from reactions it would otherwise undergo in open solution. researchgate.netnitschkegroup-cambridge.com

Host System Guest Molecule(s) Primary Interaction Observed Effect
Anthracene-based CageC₆₀, C₇₀ FullerenesC-H···π interactions, π-π stackingFormation of stable 1:1 complexes. researchgate.net
M₂L₄ Capsule acs.orgacs.orgParacyclophaneCavity encapsulationGuest binding confirmed by ¹H NMR. mdpi.com
Porphyrin-based MetallacageAnthracene derivativesπ-π stackingPhotooxidation-triggered release of guest. acs.org
Tetrahedral Fe₄L₆ CageWhite Phosphorus (P₄)EncapsulationStabilization of pyrophoric guest. nitschkegroup-cambridge.com

Conjugated Polymers and Oligomers

Integration of Functionalized Anthracene Units into π-Conjugated Backbones

The aldehyde groups can participate in condensation polymerizations, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form vinylene linkages. The bromo-substituent is a versatile handle for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira polymerizations, allowing for the incorporation of arylene, ethynylene, or other conjugated units into the polymer backbone. acs.org The rigid and planar nature of the anthracene core imparts conformational stability to the polymer chain, which can reduce disorder and enhance electronic coupling between monomer units. whiterose.ac.uk However, the strong tendency of anthracene to aggregate can sometimes be detrimental to solid-state photophysics, a challenge that polymer design seeks to overcome. rsc.org

Development of Photoresponsive and Electroactive Polymeric Materials

Polymers incorporating anthracene units into their π-conjugated backbones are of significant interest for their photoresponsive and electroactive properties. researchgate.net Electroactive polymers (EAPs) are materials that change their shape or size in response to an electrical field, and conjugated polymers are a major class of these materials. cam.ac.uk The anthracene moiety, with its ability to be reversibly oxidized and reduced, contributes to the electroactivity of the polymer.

Furthermore, anthracene is a well-known fluorophore. Anthracene-containing polymers often exhibit strong photoluminescence, with emission colors that can be tuned by modifying the polymer backbone and substituents. acs.org This makes them suitable for applications in organic light-emitting diodes (OLEDs). wikipedia.org The interaction between the anthracene unit and other groups in the polymer can lead to photoinduced electron transfer, a fundamental process in organic photovoltaics. Coordination polymers based on anthracene-9,10-dicarboxylate have been shown to exhibit electron transfer photochromism, where light triggers the formation of stable radicals, leading to a color change. nih.gov This highlights the potential for creating photoresponsive materials where light can be used to switch the material's properties.

Polymer Type Key Property Mechanism/Contributing Factor Potential Application
Poly(anthryleneethynylene)sPhotoluminescenceExtended π-conjugation through the rigid backbone. acs.orgOrganic Light-Emitting Diodes (OLEDs)
Anthracene-Pyrrole OligomersOptoelectronic PropertiesIntramolecular charge transfer characteristics. researchgate.netOrganic Electronic Devices
Anthracene-Benzothiadiazole CopolymersCharge TransportRigid, planar anthracene donor unit. whiterose.ac.ukOrganic Solar Cells
Cd/Zn Coordination PolymersPhotochromismLigand-to-ligand electron transfer upon irradiation. nih.govInformation Storage, Anticounterfeiting

Organic Electronic and Optoelectronic Materials (as components or precursors)

Role as a Building Block for Organic Semiconductor Precursors

This compound serves as a critical building block for the synthesis of advanced organic semiconductors. The inherent electronic properties of the anthracene core—a wide bandgap semiconductor with high fluorescence efficiency—make it a desirable component in materials for optoelectronic devices. wikipedia.org The functional groups on the molecule provide the synthetic handles necessary to construct more complex, high-performance semiconductor molecules and polymers.

Derivatives of anthracene are widely used as the emissive layer in OLEDs. nbinno.com The bromo- and aldehyde functionalities allow for the systematic extension of the π-conjugated system through reactions like Suzuki coupling or Wittig-type reactions. researchgate.netnih.gov This enables the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for efficient charge injection, transport, and recombination in a device. For example, reacting the bromo- position can attach other aromatic groups, while the aldehyde groups can be converted into electron-withdrawing cyano-vinyl groups, leading to the creation of n-type (electron-transporting) semiconductor materials. rsc.org The versatility of this compound makes it a precursor for a diverse range of tailored organic semiconductors.

Enhancement of Charge Transport Properties through Anthracene-Based Structural Design

The planar and rigid nature of the anthracene core is advantageous for promoting π-π stacking, a key interaction for efficient charge transport. The introduction of substituents can significantly modulate these packing motifs. For instance, the aldehyde groups at the 9 and 10-positions can be utilized to synthesize larger, more extended conjugated systems through reactions like Knoevenagel or Wittig condensations. Such extensions of the π-system can lead to a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is often beneficial for charge injection and transport.

Furthermore, the bromo group at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of various aryl or other functional groups, enabling fine-tuning of the material's electronic properties and intermolecular interactions. The strategic placement of bulky substituents can influence the molecular packing, potentially leading to favorable arrangements for charge transport.

Table 1: Key Molecular Design Considerations for Enhanced Charge Transport in Anthracene-Based Materials

Structural FeaturePotential Impact on Charge TransportRationale
Planar Anthracene Core Promotes efficient π-π stackingFacilitates intermolecular charge hopping.
9,10-Dicarbaldehyde Groups Enables extension of π-conjugationCan lower the HOMO-LUMO gap and improve charge delocalization.
2-Bromo Substituent Allows for versatile functionalizationFacilitates the introduction of groups to tune electronic properties and solid-state packing.
Intermolecular Packing Dictates charge carrier mobilityClose and ordered packing is generally favorable for high mobility.

Luminescent Emitters and Energy Transfer Systems

Anthracene and its derivatives are well-known for their strong blue luminescence, making them attractive candidates for emitting materials in organic light-emitting diodes (OLEDs). The aldehyde and bromo functionalities on this compound provide avenues to develop novel luminescent materials with tailored emission properties.

The dicarbaldehyde groups can be reacted to create larger conjugated molecules, which can shift the emission wavelength from the blue region towards longer wavelengths (green, yellow, or red). This is a common strategy to access a full range of colors for display and lighting applications. The electronic nature of the groups attached to the aldehyde positions will significantly influence the photophysical properties of the resulting emitter, including its emission color, quantum yield, and stability.

The bromo-substituent can be used to attach other chromophoric units, leading to the formation of molecules or polymers with intramolecular energy transfer capabilities. In such systems, one part of the molecule (the donor) can absorb light and then efficiently transfer the excitation energy to another part (the acceptor), which then emits light of a different color. This process, known as Förster Resonance Energy Transfer (FRET), is a powerful tool for tuning the emission color and improving the efficiency of OLEDs.

For instance, a blue-emitting moiety could be attached to the anthracene core via the bromo-position, and the aldehyde groups could be used to link this unit to a green or red-emitting chromophore. Upon electrical excitation, the anthracene-based unit could act as a host that transfers its energy to the guest emitter, resulting in efficient emission from the latter.

While specific performance data for luminescent systems derived from this compound is not available, the general principles of molecular design for organic emitters suggest that this compound is a promising precursor.

Table 2: Potential Applications of this compound in Luminescent Systems

ApplicationDesign StrategyExpected Outcome
Blue Emitters Minimal modification of the anthracene coreRetention of the intrinsic blue fluorescence of anthracene.
Color-Tuned Emitters Reaction of dicarbaldehyde groups to extend conjugationShifting of emission to green, yellow, or red wavelengths.
Energy Transfer Systems Functionalization at the bromo-position with other chromophoresEfficient intramolecular energy transfer for color tuning and enhanced efficiency.
Host Materials in OLEDs Synthesis of wide bandgap materialsFacilitating energy transfer to guest emitter molecules.

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Advanced Characterization and Computational Modeling of 2 Bromoanthracene 9,10 Dicarbaldehyde Systems

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic and electronic level. For complex organic molecules like 2-Bromoanthracene-9,10-dicarbaldehyde, computational methods offer insights that can be challenging to obtain through experimental means alone. These studies are crucial for understanding the molecule's electronic structure, dynamic behavior, and spectroscopic signatures, which in turn informs its potential applications in materials science and organic electronics.

Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals, and Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for this compound would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to provide reliable predictions of its electronic structure and reactivity.

The introduction of a bromine atom at the 2-position and two carbaldehyde groups at the 9 and 10-positions of the anthracene (B1667546) core significantly influences its electronic properties. Both the bromine atom and the aldehyde groups are electron-withdrawing, which is expected to lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronic Structure and Frontier Molecular Orbitals:

The HOMO and LUMO are critical in determining a molecule's electronic and optical properties. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

For this compound, the electron-withdrawing nature of the substituents is predicted to stabilize both the HOMO and LUMO levels compared to unsubstituted anthracene. This stabilization, particularly of the LUMO, leads to a reduction in the HOMO-LUMO gap. bohrium.com A smaller energy gap suggests that the molecule can be more easily excited, which may result in a red-shift in its absorption spectrum compared to the parent anthracene.

DFT calculations on similar brominated anthracenes have shown that halogenation influences the structural and electrical characteristics of the molecules. bohrium.comresearchgate.net The presence of electron-withdrawing groups is known to enhance adiabatic electron affinities and ionization potentials, while reducing the HOMO-LUMO energy gap. bohrium.com This implies that this compound would likely exhibit higher charge carrier mobility and lower kinetic stability than unsubstituted anthracene.

Computational ParameterPredicted Property/ValueSignificance
HOMO EnergyLowered relative to anthraceneIndicates reduced electron-donating ability
LUMO EnergySignificantly lowered relative to anthraceneIndicates enhanced electron-accepting ability
HOMO-LUMO GapReduced relative to anthraceneSuggests increased reactivity and potential for red-shifted absorption

Reaction Pathways:

DFT can also be employed to model reaction pathways, providing insights into the thermodynamics and kinetics of chemical transformations involving this compound. For instance, the aldehyde groups are susceptible to nucleophilic attack, and DFT calculations can elucidate the transition states and activation energies for such reactions. Similarly, the bromine atom can participate in cross-coupling reactions, and computational studies can help predict the feasibility and regioselectivity of these transformations. DFT calculations on related systems have been used to understand reaction mechanisms, such as dimerization processes and cycloadditions. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a molecule like this compound, MD simulations are particularly useful for understanding its behavior in different environments, such as in solution or in the solid state. These simulations can shed light on conformational changes, solvation dynamics, and intermolecular interactions.

Intermolecular Interactions:

In the solid state or in concentrated solutions, polycyclic aromatic hydrocarbons (PAHs) like anthracene derivatives are known to exhibit significant intermolecular interactions, most notably π-π stacking. researchgate.net These interactions are crucial in determining the bulk properties of materials, including their charge transport characteristics in organic semiconductors.

MD simulations can be used to model the self-assembly of this compound molecules and to quantify the strength and geometry of π-π stacking interactions. The presence of the bulky bromine atom and the polar carbaldehyde groups will likely influence the preferred stacking arrangement compared to unsubstituted anthracene. The aldehyde groups could also participate in dipole-dipole interactions, further influencing the molecular packing. Studies on the solubility of PAHs in various media have utilized MD simulations to understand these complex interactions. researchgate.net

Simulation FocusInformation GainedPotential Implications
π-π StackingPreferred stacking geometries and energiesImpact on charge transport and material morphology
Dipole-Dipole InteractionsRole of aldehyde groups in intermolecular forcesInfluence on crystal packing and solubility
Solvation DynamicsBehavior of the molecule in different solventsPrediction of solubility and solution-phase properties

Computational Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between the molecular structure and its spectroscopic signature.

NMR Spectroscopy:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard tool in structural elucidation. frontiersin.orggithub.io For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts. These predictions, when compared with experimental data, can confirm the molecular structure and assign specific resonances to individual atoms. The accuracy of these predictions depends on the chosen functional and basis set. researchgate.net The electron-withdrawing effects of the bromine and aldehyde substituents would be expected to cause significant downfield shifts for nearby protons and carbon atoms in the aromatic ring. A study on 9-substituted anthracenes has demonstrated the utility of ¹³C NMR in understanding substituent effects. acs.org

Infrared (IR) Spectroscopy:

The vibrational frequencies of a molecule can be calculated using DFT, which can then be used to generate a theoretical Infrared (IR) spectrum. nih.gov This predicted spectrum is instrumental in assigning the vibrational modes observed in an experimental IR spectrum. For this compound, the most characteristic IR bands would be the C=O stretching vibrations of the two aldehyde groups, which are expected to appear in the range of 1685-1710 cm⁻¹ due to conjugation with the aromatic ring. spectroscopyonline.comlibretexts.org The aldehydic C-H stretching vibrations would also be present, typically appearing as one or two bands in the 2700-2900 cm⁻¹ region. researchgate.net

UV-Vis Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which can be used to simulate a UV-Vis absorption spectrum. youtube.commdpi.com For this compound, TD-DFT calculations would likely predict several electronic transitions corresponding to π-π* excitations within the anthracene core. As mentioned earlier, the reduced HOMO-LUMO gap due to the electron-withdrawing substituents is expected to result in absorption bands at longer wavelengths (a bathochromic shift) compared to unsubstituted anthracene. rsc.org

Spectroscopic TechniqueKey Predicted FeaturesComputational Method
¹H and ¹³C NMRChemical shifts of aromatic protons and carbonsDFT (e.g., GIAO method)
IRC=O and C-H stretching frequencies of aldehyde groupsDFT frequency calculations
UV-VisAbsorption maxima (λmax) and oscillator strengthsTD-DFT

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-bromoanthracene-9,10-dicarbaldehyde and its intermediates?

  • Methodological Answer : The compound can be synthesized via bromination of anthracene derivatives. For example, 9,10-dibromoanthracene (a precursor) is efficiently prepared using bromodimethylsulfonium bromide (BDMS), a non-volatile brominating agent, in dichloromethane at room temperature, yielding high-purity product (mp 222–224°C) . Further functionalization, such as oxidation or aldehyde group introduction, may involve Horner–Wadsworth–Emmons reactions with anthracene-9,10-dicarbaldehyde under anhydrous conditions (e.g., potassium tert-butoxide in THF) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For anthracene-9,10-dicarbaldehyde derivatives, 1H^1H NMR peaks at δ 11.5 ppm confirm terminal aldehyde protons, while aromatic protons appear between δ 7.6–8.0 ppm. 13C^{13}C NMR data (e.g., δ 153.8 ppm for aldehyde carbons) and elemental analysis (e.g., C, H, Br, N, S percentages) are used to verify purity .

Advanced Research Questions

Q. How does this compound perform in applications involving G-quadruplex DNA targeting?

  • Methodological Answer : The compound’s planar aromatic core allows interactions with G-quadruplex DNA. Researchers functionalize the aldehyde groups with ionizable amines (e.g., via imine formation) to enhance selectivity. Dynamic combinatorial libraries (DCLs) can screen for optimal ligands, leveraging reversible imine chemistry to amplify high-affinity binders. Activity is assessed via fluorescence quenching assays and competition experiments with duplex DNA .

Q. What challenges arise in optimizing reaction yields for brominated anthracene derivatives?

  • Methodological Answer : Low yields (e.g., 17% for 2-bromo-10-(2,6-dimethylphenyl)anthracene ) often stem from steric hindrance or competing side reactions. Strategies include:

  • Using bulky directing groups to control regioselectivity.
  • Employing Grignard reagents or organometallic catalysts to improve coupling efficiency.
  • Optimizing reaction time and temperature (e.g., reducing dehydroxylation steps).

Q. How does this compound contribute to fluorescent polymer design?

  • Methodological Answer : The compound serves as a building block for π-conjugated polymers. For example, it reacts with bis(triphenylphosphoniomethyl)fluorene derivatives to form red-emitting polymers. Fluorescence properties (e.g., λem ~600 nm) are tunable via substituent modification, validated by UV-vis and photoluminescence spectroscopy .

Data Analysis and Safety Considerations

Q. How should researchers address discrepancies in reported spectroscopic data for anthracene derivatives?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR, FTIR, mass spectrometry). For example, conflicting 1H^1H NMR peaks may arise from solvent polarity (DMSO vs. CDCl3) or impurities. Reference computational models (e.g., DFT calculations for predicted chemical shifts) to resolve ambiguities .

Q. What safety protocols are essential when handling brominated anthracene compounds?

  • Methodological Answer :

  • Personal Protection : Use gloves, goggles, and fume hoods to avoid skin/eye contact (H315/H319 hazards) .
  • Environmental Safety : Prevent aquatic contamination (H400/H410 hazards) via sealed waste containers and neutralization before disposal .
  • Storage : Keep in dark, dry conditions to prevent photodegradation or bromine loss .

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